1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester
CAS No.: 1004552-89-9
Cat. No.: VC8171648
Molecular Formula: C13H16BNO5
Molecular Weight: 277.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1004552-89-9 |
|---|---|
| Molecular Formula | C13H16BNO5 |
| Molecular Weight | 277.08 g/mol |
| IUPAC Name | [5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
| Standard InChI | InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(16)6-8(10)7-11(15)14(18)19/h4-7,16,18-19H,1-3H3 |
| Standard InChI Key | QVJPPNLAVGTFBS-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O)(O)O |
| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indole backbone substituted at three critical positions:
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Position 1: A Boc-protected carboxylic acid group (tert-butoxycarbonyl ester)
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Position 2: A boronic acid moiety (-B(OH)₂)
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Position 5: A hydroxyl group (-OH)
This arrangement is encapsulated in the SMILES notation:
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O)(O)O . The tert-butyl ester enhances solubility in organic solvents, while the boronic acid group facilitates participation in palladium-catalyzed coupling reactions .
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆BNO₅ | |
| Molecular Weight | 277.08 g/mol | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bond Count | 4 |
The compound’s logP value (estimated partition coefficient) remains uncharacterized, though the presence of polar boronic acid and hydroxyl groups suggests moderate hydrophilicity .
Synthesis and Reaction Pathways
Reaction Optimization Challenges
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Boc Group Stability: The tert-butoxycarbonyl group may undergo cleavage under strongly acidic or basic conditions, necessitating pH-controlled reaction environments .
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Boronic Acid Reactivity: Susceptibility to protodeboronation requires inert atmospheres (e.g., nitrogen) and anhydrous solvents .
Applications in Pharmaceutical Chemistry
Role in Suzuki-Miyaura Cross-Coupling
The boronic acid moiety enables carbon-carbon bond formation with aryl halides, making the compound valuable for constructing biaryl structures prevalent in kinase inhibitors and anticancer agents . For example:
Future Research Directions
Structural Modifications
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Boc Group Replacement: Investigating alternative protecting groups (e.g., Fmoc) to enhance stability.
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Positional Isomerism: Synthesizing 3-borono-6-hydroxy derivatives to compare bioactivity.
Computational Modeling
Molecular dynamics simulations could predict binding affinities for SARS-CoV-2 main protease (Mpro), leveraging the boronic acid’s nucleophilic trapping capability .
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